molecular formula C13H23NO2 B13564350 tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Cat. No.: B13564350
M. Wt: 225.33 g/mol
InChI Key: HRXDZRDJXSGKFL-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is an organic compound with the molecular formula C12H21NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylenecyclohexylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is unique due to its methylene group, which provides distinct reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and enables its use in specialized applications in chemistry and biology .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl N-[(4-methylidenecyclohexyl)methyl]carbamate

InChI

InChI=1S/C13H23NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h11H,1,5-9H2,2-4H3,(H,14,15)

InChI Key

HRXDZRDJXSGKFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=C)CC1

Origin of Product

United States

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